2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine
Overview
Description
2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine is an organic compound that belongs to the class of nitro compounds. It is a yellow solid that is used in scientific research for its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, the compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits activity against a range of cancer cell types, making it a promising lead compound for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize the compound for specific applications.
Future Directions
There are several future directions for research on 2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine. One area of interest is the development of more potent analogs that exhibit greater activity against cancer cells. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the compound's anti-inflammatory effects suggest that it may have potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Finally, the compound's potential as a lead compound for the development of new drugs makes it an attractive target for further research.
Scientific Research Applications
2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It has been shown to exhibit activity against certain types of cancer cells, including breast cancer, lung cancer, and leukemia. It also has potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(5-nitropyridin-2-yl)sulfanylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10-4-6-15(7-5-10)13(17)9-20-12-3-2-11(8-14-12)16(18)19/h2-3,8,10H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPYIXKAQUFRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.